2-Amino-6-bromobenzonitrile
Overview
Description
Synthesis Analysis
Several synthetic routes have been developed to produce aminobenzonitriles. One efficient method involves the aminocyanation of arynes, which allows for the simultaneous incorporation of amino and cyano groups through the cleavage of inert N-CN bonds, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another approach is the palladium-catalyzed norbornene-mediated tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes, which has been successful in introducing multiple cyano and amino functionalities into an arene unit in a single step . Additionally, 2-aminobenzonitriles can be synthesized from 2-arylindoles via a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage, offering a cost-effective and scalable method .
Molecular Structure Analysis
The molecular structure of aminobenzonitriles can significantly influence their reactivity and physical properties. For instance, the planarized aminobenzonitrile derivative 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) exhibits fast and efficient intramolecular charge transfer (ICT) and dual fluorescence, which is not observed in related molecules with different substituents . The structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, a related compound, has been elucidated using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding interactions within the crystal lattice .
Chemical Reactions Analysis
Aminobenzonitriles participate in various chemical reactions that can lead to the formation of complex heterocyclic compounds. For example, a cascade synthesis of quinazolinones from 2-aminobenzonitriles and aryl bromides has been developed through a palladium-catalyzed carbonylation reaction, followed by hydration of nitriles and cyclization . Another study describes a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles, which provides an efficient alternative to traditional synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-bromobenzonitrile are influenced by its molecular structure and the functional groups present. The presence of both amino and cyano groups can lead to diverse post-synthetic functionalizations, enabling the creation of various derivatives with potential applications in drug development and other fields . The solvatochromic behavior and fluorescence properties of planarized aminobenzonitriles, as demonstrated by NTC6, suggest potential uses in materials science, particularly in the development of sensors and organic electronic devices . The crystalline structure and intermolecular interactions of related compounds provide insights into the solid-state properties that could affect the compound's stability, solubility, and reactivity .
Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 2-Amino-6-bromobenzonitrile has been used in the development of small-molecule PD-L1 inhibitors, which are a type of immune checkpoint inhibitor (ICI) that target the PD-1/PD-L1 pathway . These inhibitors have become a significant focus in cancer treatment .
- Methods of Application or Experimental Procedures : The study involved performing different biological evaluations on three selected small inhibitors, namely Incyte-001, Incyte-011, and BMS-1001 . These evaluations included an HTRF assay to measure binding activity for PD-L1, and an assessment of IFN-γ production . Additionally, the cytotoxicity of the compounds was evaluated, and their blood-brain barrier permeability was tested .
- Results or Outcomes : The study found that BMS-1001 showed the best binding activity for PD-L1 (IC 50 = 0.9 nM), while Incyte-011 (IC 50 = 5.293 nM) was twice more potent than the Incyte-001 (IC 50 = 11 nM) . Only Incyte-011 increased the IFN-γ production . Notably, the Incyte-001 exhibited the highest cytotoxicity (EC 50 = 1.635 μM) . Interestingly, Incyte-001 also displayed good blood-brain barrier permeability and reached a high concentration in the brain tissue .
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : 2-Amino-6-bromobenzonitrile is used as a starting material in the synthesis of various organic compounds . It can be used in Suzuki coupling reactions, which are a type of palladium-catalyzed cross coupling reaction .
- Methods of Application or Experimental Procedures : In one example, 2-Amino-6-bromobenzonitrile is reacted with phenyl-boronic acid in a Suzuki coupling reaction to produce a biphenylnitrile product . The resulting compound can then be further reacted with other reagents to produce more complex organic molecules .
- Results or Outcomes : The Suzuki coupling reaction of 2-Amino-6-bromobenzonitrile with phenyl-boronic acid is a successful method for the synthesis of biphenylnitrile derivatives . These derivatives can be used as intermediates in the synthesis of a wide range of organic compounds .
Application in the Synthesis of Complex Organic Molecules
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-Amino-6-bromobenzonitrile is used as a starting material in the synthesis of complex organic molecules . It can be used in various reactions including Suzuki coupling reactions .
- Methods of Application or Experimental Procedures : The compound is reacted with phenyl-boronic acid in a Suzuki coupling reaction to produce a biphenylnitrile product . The resulting compound can then be further reacted with other reagents to produce more complex organic molecules .
- Results or Outcomes : The Suzuki coupling reaction of 2-Amino-6-bromobenzonitrile with phenyl-boronic acid is a successful method for the synthesis of biphenylnitrile derivatives . These derivatives can be used as intermediates in the synthesis of a wide range of organic compounds .
Safety And Hazards
2-Amino-6-bromobenzonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-amino-6-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZYTSGUONPOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431045 | |
Record name | 2-amino-6-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromobenzonitrile | |
CAS RN |
77326-62-6 | |
Record name | 2-amino-6-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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